Trimethylolmelamine

描述

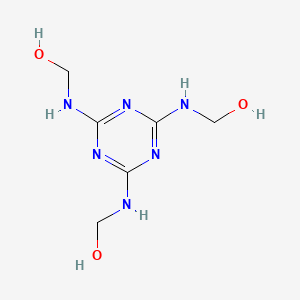

Structure

3D Structure

属性

IUPAC Name |

[[4,6-bis(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6O3/c13-1-7-4-10-5(8-2-14)12-6(11-4)9-3-15/h13-15H,1-3H2,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDJGQLNFPZEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC1=NC(=NC(=N1)NCO)NCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34777-81-6 | |

| Record name | Methanol, 1,1′,1′′-(1,3,5-triazine-2,4,6-triyltriimino)tris-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34777-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061412 | |

| Record name | 1,3,5-Triazine-2,4,6-triyltriiminotrimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-56-7, 34777-81-6 | |

| Record name | Trimethylolmelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001017567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034777816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolmelamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triyltriiminotrimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6-triyltriiminotrimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY74I2D7AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Trimethylolmelamine

Fundamental Synthesis Mechanisms of Trimethylolmelamine Formation

The formation of this compound (TMM) is a classic example of a methylolation reaction, where formaldehyde (B43269) adds to the amino groups of melamine (B1676169).

The reaction between melamine and formaldehyde proceeds through a nucleophilic addition mechanism. Melamine, a hexafunctional molecule with six active hydrogen atoms on its amino groups, can react with up to six molecules of formaldehyde to form various methylol derivatives, including mono-, di-, tri-, tetra-, penta-, and hexamethylolmelamine (B1198809) google.comajol.info. The initial step involves the nucleophilic addition of the amino groups of melamine to the carbonyl carbon of formaldehyde, leading to the formation of hydroxymethyl (methylol) groups (-NHCH2OH) ajol.infomdpi.comcnrs.fr.

Analysis techniques, such as Nuclear Magnetic Resonance (NMR), have indicated that when melamine reacts with formaldehyde, random substitution of the -NH2 groups occurs. However, the symmetric this compound is predominantly formed, with only minor amounts of asymmetric compounds wernerblank.com. The reaction is typically carried out under controlled pH conditions, often in a slightly alkaline medium, which favors the addition reaction and the formation of water-soluble methylolmelamines google.comcnrs.frirb.hr. For instance, a molar ratio of melamine to formaldehyde of 1:3 is specifically employed to promote the formation of this compound as the desired prepolymer irb.hraip.org.

Characterization of this compound prepolymers involves several analytical techniques to confirm their structure and properties:

NMR Spectroscopy: Used to analyze the distribution of methylol groups and confirm the formation of symmetric this compound as the major product wernerblank.com.

Fourier Transform Infrared (FTIR) Spectroscopy: Can identify characteristic absorption bands related to methylol C-H vibrations, confirming the presence of hydroxymethyl groups scientific.net.

Refractive Index and Density: These physical properties are often determined to characterize the synthesized this compound precondensate iaea.orgresearchgate.net.

Viscosity: The relative viscosity of the resin increases with increasing concentration and the number of methylol groups in the prepolymers ajol.info.

The stability and reactivity of these prepolymers are crucial for subsequent curing and crosslinking reactions.

Kinetic Studies of this compound Formation and Transformation

Kinetic studies provide insights into the rates and mechanisms of the reactions involving this compound, including its hydrolysis and condensation.

The hydroxymethyl groups of this compound can undergo hydrolysis, particularly under acidic conditions. Studies on the acid-catalyzed hydrolysis of this compound (M3F) to dimethylolmelamine have been conducted to understand this process. For instance, in a 30-vol% dimethyl sulfoxide (B87167) aqueous solution, the reaction was found to be approximately 1.5 order with respect to the initial concentration of this compound ([M3F]0) jst.go.jp. Pseudo-first-order rate constants (kobsd) determined for reactions at pH > 2.3 showed an apparent saturation when plotted against [M3F]0 jst.go.jp.

The kinetic analysis suggests that both the base species (this compound) and its conjugate acid (HM+3F) can act as general base and general acid catalysts, respectively jst.go.jp. The hydrolysis rate of related methylolmelamine compounds, such as N,N′-bis(hydroxymethyl)melamine, has been observed to reach a maximum at pH 4.0 and a minimum at pH 1.9, indicating complex pH dependence researchgate.net. This hydrolysis can lead to the release of formaldehyde, especially during the curing process of resins researchgate.net.

Beyond the initial methylolation, this compound undergoes condensation reactions, leading to the formation of oligomers and ultimately cross-linked polymers. These condensation reactions involve the formation of different types of bridges between triazine rings:

Methylene (B1212753) ether bridges (-CH2OCH2-) : Favored at pH values above 9 mdpi.comirb.hrcapes.gov.br.

Methylene bridges (-CH2-) : Formed at relatively low pH (7–8) irb.hrcapes.gov.br.

The condensation reaction rate is influenced by several factors, including pH, temperature, and solvent. For example, the initial rate of condensation for this compound in aqueous dimethyl sulfoxide (DMSO) media was found to reach a minimum at approximately 0.5 mole fraction of DMSO researchgate.net. This solvent effect, along with the relationship between activation parameters and DMSO mole fraction, has been elucidated based on thermodynamic aspects researchgate.net.

Advanced Synthetic Strategies for Tailored this compound Derivatives

While the core synthesis of this compound involves the reaction of melamine with formaldehyde, advanced synthetic strategies primarily focus on controlling the reaction conditions to achieve specific structural characteristics in the resulting melamine-formaldehyde resins or to incorporate this compound into more complex systems.

One key aspect of tailoring involves precisely controlling the melamine-to-formaldehyde molar ratio and pH during synthesis to influence the degree of methylolation and the type of bridges formed during condensation google.comcnrs.frirb.hr. For instance, a 1:3 M:F molar ratio specifically enables the formation of this compound as the prepolymer irb.hr. By adjusting pH, it is possible to favor methylene or methylene ether bridge formation, which impacts the final resin properties irb.hrcapes.gov.br.

Further advancements include the use of this compound oligomers as building blocks for microcapsule formation, often in interfacial polymerization processes, where they form cross-linked amino resin shells mdpi.comaip.org. This highlights the utility of this compound as a versatile intermediate for creating specialized materials. The ability to control the particle size and polydispersity of sulfonated melamine formaldehyde (SMF) microspheres by adjusting pH during acid condensation further exemplifies tailored synthesis aip.org.

The complexity of commercial melamine-formaldehyde resins, which are mixtures of monomers, dimers, and higher oligomers with varying amounts of formaldehyde and alcohol combined, underscores the ongoing efforts to precisely control their synthesis for desired performance characteristics researchgate.net. While direct "derivatives" of this compound in the classical sense (e.g., further functionalization of the hydroxymethyl groups with other chemical moieties) are less commonly discussed in the provided context, the primary tailoring strategy revolves around controlling the polymerization process itself to yield specific resin architectures and properties.

Polymerization, Cross Linking, and Network Formation with Trimethylolmelamine

Mechanistic Studies of Condensation Polymerization

The condensation polymerization of TMM involves the reaction of methylol groups with other reactive sites, primarily leading to the formation of two main types of linkages: methylene (B1212753) ether bridges and methylene bridges researchgate.netsemanticscholar.orgmdpi.com. These reactions are influenced by factors such as pH and temperature researchgate.netcnrs.fr.

Methylene ether bridges (R-NH-CH2-O-CH2-NH-R) are formed through the self-condensation of two methylol groups, with the release of a water molecule nih.gov. This reaction can be represented as: R-NH-CH2-OH + HO-CH2-NH-R ⇄ R-NH-CH2-O-CH2-NH-R + H2O nih.gov The formation of methylene ether bridges is a significant step in the early stages of condensation and can occur under both alkaline and acidic conditions mdpi.comcnrs.fr. Research indicates that at lower temperatures (e.g., between 110 °C and 120 °C), the condensation of methylol groups to form ether bridges is a dominant reaction type, and its formation rate is maximized in this range nih.gov.

Methylene bridges (R-NH-CH2-NH-R) are formed by the reaction of a methylol group with an active hydrogen atom on an amino group (either from another methylolmelamine unit or an unreacted amine group on the triazine ring), accompanied by the release of water semanticscholar.orgnih.govresearchgate.net. This reaction contributes significantly to the cross-linking density of the polymer network. In some cases, especially under specific conditions or during the curing process, methylene ether bridges can rearrange or undergo further reactions, leading to the formation of more stable methylene bridges and the release of formaldehyde (B43269) researchgate.netsemanticscholar.orgmdpi.com. This rearrangement can be influenced by the presence of water, which can hydrolyze existing bridges, forming methylol groups that then participate in further condensation reactions nih.gov. At higher temperatures, particularly above 130 °C, the condensation of methylol units to methylene bridges and the conversion of ether bridges to methylene bridges become the dominant chemical processes nih.gov. The rate of formation of methylene functionalities reaches its maximum at approximately 150 °C nih.gov.

Curing Kinetics and Structural Evolution of Trimethylolmelamine-Derived Polymers

The curing process of TMM-derived polymers, which transforms the oligomeric prepolymers into highly cross-linked thermoset networks, is a critical phase that dictates the final material properties mdpi.com. This process involves further condensation and structural rearrangements scientific.net.

Studies on the curing of melamine-formaldehyde polymers, including those derived from TMM, often reveal a two-stage curing process scientific.netresearchgate.net.

First Stage (e.g., 140-160 °C): In this temperature range, reversible demethylolation can occur, alongside initial cross-linking reactions researchgate.netcapes.gov.br. FTIR analysis indicates that while a polymer network begins to form, some methylol stretching bands may still be visible, suggesting incomplete condensation scientific.net.

Second Stage (e.g., >160 °C): Above approximately 160 °C, the cross-linking reaction becomes dominant, leading to the formation of methylene bridges as the final product researchgate.netcapes.gov.br. The disappearance of characteristic methylol C-H vibrations in FTIR spectra of cured samples suggests further condensation scientific.net. Differential Scanning Calorimetry (DSC) analyses often show two exothermic peaks, correlating with these two stages of cross-linking researchgate.netcapes.gov.br. For instance, one study observed a peak at 74 °C (potentially masked by other resin components) and a second peak at 167 °C, representing the second stage of MF curing mdpi.com.

Table 1: Temperature Dependencies of Curing Stages for Melamine-Formaldehyde Resins nih.govresearchgate.net

| Curing Stage | Temperature Range (°C) | Dominant Reaction | Spectroscopic Observation (FTIR) |

| Initial/First | 110-120 (Ether) / 140-160 (General) | Formation of methylene ether bridges; reversible demethylolation | Methylol stretching bands visible (incomplete condensation) scientific.netnih.gov |

| Second/Later | >130 (Methylene) / >160 (Dominant Cross-linking) | Formation of methylene bridges; conversion of ether to methylene bridges | Disappearance of methylol C-H vibrations scientific.netnih.gov |

Further condensation reactions can occur even in the solid state, contributing to the reinforcement of the polymer network scientific.netresearchgate.net. This solid-state condensation leads to increased structural stability. For example, samples cured at 200 °C for 12 hours showed higher decomposition temperatures (approximately 350 °C) compared to those cured at 100-150 °C (approximately 330 °C), indicating a stronger polymer network due to a higher degree of condensation scientific.netresearchgate.net. This suggests that higher curing temperatures and longer durations can lead to a more robust and stable network structure scientific.net.

Cross-linking Mechanism and Network Architecture Engineering

This compound acts as a trifunctional cross-linker, enabling the formation of a dense, three-dimensional network researchgate.netlbl.gov. The cross-linking mechanism primarily involves the condensation of its methylol groups. Beyond self-condensation, TMM can cross-link with other polymers or functional groups. For instance, TMM can enhance the adhesive force of poly(vinyl alcohol) (PVA) hydrogels by cross-linking PVA chains through the dehydration of -OH groups on both TMM and PVA, forming a functionalized 3-D network researchgate.netlbl.govresearchgate.net. This cross-linking contributes to improved mechanical properties and ionic conductivity in such hybrid materials lbl.govresearchgate.net.

The network architecture can be engineered by controlling the reaction conditions, such as the melamine-to-formaldehyde (M:F) ratio and pH, which influence the distribution and nature of the chemical bridges formed mdpi.comcnrs.fr. A higher formaldehyde content, for example, can lead to a higher content of methylol moieties, which are potential cross-linkers mdpi.com. The presence of nitrogen-rich heterocyclic triazine in the TMM skeleton also contributes to physical cross-linking through hydrogen bonding, further enhancing network stability researchgate.net.

Role as a Trifunctional Crosslinker in Polymer Systems

This compound is recognized as a trifunctional crosslinker due to its capacity to form three covalent bonds with polymer chains, thereby creating a dense network structure nnlm.govguidetopharmacology.orgtera.org. This characteristic is exploited in diverse polymer systems to modify and enhance their properties. For instance, TMM is employed to improve the adhesive force of poly(vinyl alcohol) (PVA) hydrogels nnlm.govguidetopharmacology.orgtera.org. The synthesis of TMM typically involves a condensation reaction between melamine (B1676169) and formaldehyde nnlm.govguidetopharmacology.orgtera.org.

Once synthesized, TMM can be used to crosslink PVA in an aqueous medium, leading to the formation of hydrogels with improved characteristics nnlm.govguidetopharmacology.org. Beyond hydrogels, TMM's crosslinking capabilities extend to other polymer systems. It can react with amide moieties present in acrylamide (B121943) residues of different polymer chains, resulting in the formation of a cross-linked polymer network fishersci.se. In some applications, crosslinking with TMM can be initiated simultaneously with the radical polymerization of other monomers, or it can be a subsequent process where the crosslinker is first incorporated into non-cross-linked polymers and then cross-linked fishersci.se. TMM also finds application as a crosslinker in electro-optic polymers, achieved by doping chromophores into a cellulose (B213188) diacetate system bmrb.io. Furthermore, TMM acts as a binder in flame-retardant treatments for materials like cotton fabrics, where it reacts with compounds such as ammonium (B1175870) ethylenediamine (B42938) tetramethylenephosphonate (AEDTMP) to form new P-O-C and C-O-C bonds, contributing to enhanced flame retardancy and durability scribd.com.

Intermolecular Interactions and Physical Crosslinking (e.g., Hydrogen Bonding)

Beyond covalent crosslinking, this compound also plays a role in establishing intermolecular interactions, particularly hydrogen bonding, which contributes to physical crosslinking within polymer networks. The incorporation of nitrogen-rich heterocyclic triazine derived from TMM into the skeleton of PVA hydrogels has been shown to increase physical crosslinking through the formation of multiple hydrogen bonds between the melamine and PVA chains nnlm.gov.

Physical crosslinking mechanisms involve reversible interactions such as electrostatic interactions, hydrophobic interactions, hydrogen bonds, and van der Waals interactions, which lead to molecular entanglements or self-assembly scilit.com. In the context of PVA hydrogels, the elasticity of the material is observed to increase with enhanced hydrogen bond interactions between water molecules and the molecular sheets of PVA crystallite crosslink points, as well as between water and the amorphous chains situated between crosslinks nnlm.gov. Similarly, hydrogen bond interactions can form between carboxymethyl cellulose/polyvinyl alcohol and citric acid in crosslinked films tera.org. The presence of intermolecular hydrogen bonding can lead to a greater degree of cross-linking within a system mitoproteome.org. Research indicates that the intensity of hydrogen bonding transition scales proportionally with the amount of specific units, directly reflecting the degree of crosslinking uni.lu.

Impact of Crosslinking on Mechanical Properties and Network Stability

A higher cross-link density, achieved through the formation of strong covalent bonds, strengthens the polymer structure, enabling it to withstand extreme temperatures without deformation sarchemlabs.com. For instance, this compound-crosslinked PVA hydrogels (TMCPVA) demonstrate good adhesion properties nnlm.govguidetopharmacology.org. Studies have shown that the decomposition temperature of PVA-melamine hybrid hydrogels is higher than that of pristine PVA gels, indicating superior stability of the cross-linked network structures nnlm.gov.

Data Table: Properties of this compound-Crosslinked Systems

| Property | Value | Polymer System | Crosslinker |

| Electro-optic coefficient | 7.12 pm/V bmrb.io | Cellulose diacetate system with chromophores bmrb.io | This compound bmrb.io |

| Crosslinking temperature | 144°C bmrb.io | Cellulose diacetate system with chromophores bmrb.io | This compound bmrb.io |

| Average relaxation time (electro-optic effect) | 5880 days bmrb.io | Cross-linked electro-optic polymer bmrb.io | This compound bmrb.io |

| Decomposition temperature | Higher than pristine PVA nnlm.gov | PVA-melamine hybrid hydrogel nnlm.gov | This compound nnlm.gov |

Advanced Applications and Performance Enhancement of Trimethylolmelamine Based Materials

Role in Polymer and Resin Systems

Trimethylolmelamine is a key component in the development of advanced polymer and resin systems, contributing to their design, functional optimization, and integration into composite materials.

Melamine-Formaldehyde Resin Design and Functional Optimization

Melamine-formaldehyde (MF) resins are thermosetting polymers formed through the condensation reaction of melamine (B1676169) and formaldehyde (B43269). This compound is a primary intermediate in this process, typically formed under alkaline conditions free.frmdpi.commdpi.com. The reaction involves the nucleophilic addition of formaldehyde to the amino groups of melamine, forming methylolmelamines, including TMM free.frmdpi.com.

The functional optimization of MF resins largely depends on the precise control of synthesis parameters. The ratio of melamine to formaldehyde and the initial pH of the reaction mixture significantly influence the properties of the resulting resin, such as its viscosity and residual curing capacity cnrs.fr. TMM's hydroxymethyl groups can further condense through auto-condensation, forming methylene-ether bridges and methylene (B1212753) links, which are crucial for the development of a highly crosslinked polymeric network mdpi.commdpi.com. The curing process, involving further condensation and structural rearrangements, is vital for achieving the desired structural stability of the final polymer films, with higher curing temperatures and longer durations generally leading to increased stability scientific.net.

MF resins, particularly those derived from TMM, find extensive use in various applications, including coating compositions, adhesives, and as impregnants for materials like paper, cloth, and wood free.frgoogle.comgoogle.com. They are also employed as agents for anchoring moisture-proof coatings on cellulosic materials such as cellophane google.com. Furthermore, TMM can be utilized directly in the preparation of melamine resins for paper and fabric finishing. Its imino group etherification products, formed by reaction with alcohols, are widely used as textile resin finishing agents, cross-linking agents, and waterproofing agents google.com.

Hybrid Resin Systems and Composite Material Integration

This compound's reactivity allows for its integration into hybrid resin systems and composite materials, imparting enhanced properties. TMM can undergo condensation reactions with other compounds, such as phenol, to yield triazine ring-containing resins (TMMP) tandfonline.com. These TMMP resins can then be used as a matrix for glass-reinforced composites, combining the synergistic properties of both melamine-formaldehyde and phenol-formaldehyde systems tandfonline.com.

In flame retardant applications, TMM serves as an effective binder. When applied to cotton fabrics, TMM can react with organophosphorus flame retardants, forming a crosslinked polymeric network. This interaction significantly improves the laundering durability of the flame retardant and enhances the fabric's stiffness researchgate.netresearchgate.net. Melamine-formaldehyde prepolymers, including TMM, are also utilized in microencapsulation techniques, such as for encapsulating phase change materials (PCMs) researchgate.net.

Functional Polymer Network Development for Specific Material Properties (e.g., hydrogels, anode binders)

This compound is instrumental in developing functional polymer networks with tailored properties for specific advanced applications.

Hydrogels: TMM acts as a trifunctional crosslinker to significantly enhance the adhesive properties of polyvinyl alcohol (PVA) hydrogels researchgate.netresearcher.life. The process involves the preparation of TMM from melamine and formaldehyde via a condensation reaction, followed by the crosslinking of PVA in an aqueous medium using TMM researchgate.net. These this compound crosslinked PVA hydrogels (TMCPVA) exhibit excellent adhesion, making them suitable for applications such as adhesive wound dressings researchgate.net. The incorporation of the nitrogen-rich heterocyclic triazine structure from TMM into the PVA hydrogel skeleton promotes increased physical crosslinking and enhanced stability through the formation of multiple hydrogen bonds between the melamine and PVA chains researchgate.net. Research indicates that the decomposition temperature of PVA-melamine hybrid hydrogels is higher than that of pristine PVA-based gels, signifying improved stability of the crosslinked network structures researchgate.net.

Anode Binders: In the context of lithium-ion batteries, TMM is employed to functionalize and crosslink PVA polymers, creating a three-dimensional (3D) PVA network binder for high-performance nano-silicon anodes researchgate.netresearcher.liferesearchgate.net. This is achieved through the dehydration reaction between the hydroxyl (-OH) groups on TMM and the PVA chains under heat treatment researchgate.net. The resulting network structure, coupled with the inherent triazine structure of TMM, contributes to improved mechanical properties and high ionic conductivity of the TMM-PVA binder researchgate.netresearchgate.net. This functionalized binder leads to enhanced mechanical integrity and ionic transport within the electrode, which is crucial for accommodating the significant volume changes experienced by silicon anodes during cycling researchgate.netresearchgate.net. For nano-silicon anodes, the optimized TMM-PVA binder has been shown to yield high initial coulombic efficiency (e.g., 90.81%) and substantial reversible capacities (e.g., over 3000 mAh g⁻¹), even at high current densities (e.g., 2338 mAh g⁻¹ at 20 C) researchgate.net.

Mechanisms of Flame Retardancy Conferred by this compound

This compound contributes to flame retardancy through both gaseous phase inhibition and condensed phase char formation processes.

Gaseous Phase Flame Inhibition Contributions (e.g., Nitrogen Gas Release)

Melamine and its derivatives, including TMM, are recognized as effective nitrogen-based flame retardants atamanchemicals.commwflameretardant.com. A primary mechanism in the gaseous phase involves the decomposition of melamine upon exposure to heat, leading to the release of non-combustible nitrogen gas atamanchemicals.commwflameretardant.com. This nitrogen gas acts as an inert diluent, effectively reducing the concentration of oxygen around the fire and thereby suppressing the combustion reactions atamanchemicals.commwflameretardant.comtechscience.comgoyenchemical.com. The nitrogen atoms within the melamine molecule also function as a heat stabilizer atamanchemicals.com.

Furthermore, TMM can act as a nitrogen provider, significantly enhancing the flame-retarding performance of materials, particularly when combined with phosphorus-based flame retardants. This phenomenon is attributed to the phosphorus-nitrogen synergism, where the combined effect is greater than the sum of their individual contributions researchgate.netresearchgate.netuga.eduuga.edu. This synergistic action helps to inhibit the exothermic reactions in the flame by interfering with free radical chain reactions uga.eduslideshare.net.

Condensed Phase Char Formation Processes

In addition to gaseous phase inhibition, TMM and its derivatives also contribute to flame retardancy through condensed phase mechanisms mwflameretardant.com. In this phase, flame retardants work by altering the pyrolysis pathway of the substrate material uga.eduslideshare.netcrepim.comdiva-portal.org. This alteration promotes the formation of a stable, carbonaceous char layer on the material's surface when exposed to heat atamanchemicals.commwflameretardant.comtechscience.comcrepim.comdiva-portal.org.

This char layer serves as a crucial protective barrier. It insulates the underlying material from further heat transfer, thereby slowing down the thermal degradation process and reducing the rate at which flammable gases are produced atamanchemicals.commwflameretardant.comtechscience.comcrepim.com. Concurrently, the char layer limits the diffusion of oxygen to the burning material, further inhibiting combustion atamanchemicals.commwflameretardant.comtechscience.com. For instance, in cotton fabrics, TMM can promote dehydration and increase the amount of solid char residue, which directly contributes to improved flame resistance uga.edu. When TMM is applied to cotton, it forms crosslinks between cellulose (B213188) molecules. In the presence of flame retardants, it further reacts to form a crosslinked polymeric network, which not only enhances durability but also contributes to the condensed phase flame retardancy researchgate.net.

Synergistic Flame Retardant Formulations with Phosphorus-Based Compounds

This compound plays a crucial role in synergistic flame retardant formulations, particularly when combined with phosphorus-based compounds. TMM acts as a nitrogen-providing agent, which enhances the flame-retarding performance through a phosphorus-nitrogen synergistic effect researchgate.net. This synergy is vital for improving the fire resistance of various materials.

In applications such as cotton fabrics, TMM is observed to form crosslinks between cellulose molecules. When TMM is applied to cotton in conjunction with a hydroxyl-functional organophosphorus flame retarding agent (HFPO), it reacts with the flame retardant to establish a crosslinked polymeric network. This network not only enhances the flame retardancy but also significantly improves the laundering durability of the flame retardant and increases the fabric's stiffness researchgate.net. The effectiveness of this flame retarding system is highly dependent on the amount of TMM used in the formulation researchgate.net.

Research has demonstrated the efficacy of such synergistic systems. For instance, a nitrogen/phosphorus synergistic flame retardant, melamine-TDCP (where TDCP is Tris(1,3-dichloroisopropyl) phosphate), incorporated into flexible polyurethane foams (FPUF) led to notable improvements in material properties. The presence of melamine-TDCP resulted in smaller cells within the foam, which contributed to an increase in compressive stress by 3.4 times. Furthermore, the average sound absorption coefficient reached 0.45, and the Limiting Oxygen Index (LOI) achieved 25.5, meeting industrial requirements for flame retardant and sound absorbent materials rsc.org. Phosphorus-based flame retardants generally contribute to char formation in the condensed phase and can act in both gas and condensed phases to inhibit flame spread frontiersin.org. The integration of nitrogen-containing groups, such as those found in triazine structures like TMM, can further enhance the flame retardant mechanism of phosphorus-containing flame retardants nih.gov.

The following table summarizes selected flame retardancy performance data:

| Material System | Key Components (with TMM/Melamine) | Limiting Oxygen Index (LOI) (%) | Additional Performance | Reference |

| Cotton Fabric | TMM + Hydroxyl-functional Organophosphorus Oligomer | 35.0 | Self-extinguishing in vertical burning experiments, rapid formation of dense char layer | researchgate.net |

| Flexible Polyurethane Foam | Melamine-TDCP (5 wt% melamine) | 25.5 | Compressive stress increased by 3.4 times, average sound absorption coefficient 0.45 | rsc.org |

Biomedical and Catalytic Research Applications

This compound's unique chemical properties extend its utility into advanced biomedical and catalytic research, showcasing its potential beyond traditional material science.

Biocompatible Hydrogel Development and Cellular Interactions

This compound has been investigated for its role in developing biocompatible hydrogels, particularly as a crosslinking agent. It can function as a trifunctional crosslinker to enhance the adhesive properties of poly(vinyl alcohol) (PVA) hydrogels researchgate.net. When PVA is crosslinked with TMM in an aqueous medium, the resulting hydrogels (TMCPVA) exhibit favorable adhesion characteristics, showing good adhesion with a low degree of crosslinking and no residue upon removal from skin researchgate.net. This suggests their potential suitability for applications such as adhesive wound dressings researchgate.net.

The incorporation of TMM, which introduces nitrogen-rich heterocyclic triazine derivatives into the PVA hydrogel structure, is reported to increase physical crosslinking. This enhancement in crosslinking contributes to improved stability through the formation of multiple hydrogen bonds between the melamine and PVA chains researchgate.net. Furthermore, studies indicate that PVA-melamine hybrid hydrogels exhibit a higher decomposition temperature compared to pristine PVA-based gels, signifying a more stable crosslinked network structure researchgate.net. Hydrogels, in general, are recognized for their biocompatibility, favorable physicochemical properties, and their ability to interact with living environments, making them highly promising biomaterials for various biomedical applications researchgate.netresearchgate.netnih.govnih.gov.

Catalytic Roles in Chemoselective Transformations (e.g., Hydrogenation)

While extensive research has explored the catalytic applications of various compounds in chemoselective transformations, including hydrogenation, direct evidence of this compound itself acting as a catalyst or a direct catalyst support in such reactions is not prominently detailed in the available literature. Catalytic hydrogenation typically involves metal-based catalysts or complex organic frameworks designed for specific reaction pathways and selectivity nih.govfrontiersin.orgrsc.orgfu-berlin.demdpi.com. The primary documented roles of this compound are centered on its crosslinking capabilities and its contribution to flame retardancy through nitrogen-phosphorus synergy, rather than direct catalytic activity in chemoselective transformations.

Toxicological Research and Mechanistic Insights into Trimethylolmelamine and Its Derivatives

Molecular Mechanisms of Toxicity

The toxicological impact of compounds like Trimethylolmelamine and its derivatives is rooted in their interactions with cellular components and subsequent disruption of fundamental biological processes. Research into these molecular mechanisms provides critical insights into how these substances exert their adverse effects.

Cellular Pathway Perturbations and Homeostatic Disruptions

Studies on melamine (B1676169) and its derivatives indicate their capacity to perturb crucial cellular pathways, leading to disruptions in cellular homeostasis. For instance, the toxicity of melamine and its metabolite, cyanuric acid, has been linked to the disruption of redox balance, perturbation of arginine and proline metabolism, and damage to the energy production system within cells. While these findings primarily relate to melamine and cyanuric acid, the structural relationship suggests potential analogous mechanisms for this compound.

A significant mechanistic insight specific to this compound and other N-methylolmelamines is their ability to break down and release formaldehyde (B43269), a known highly cytotoxic agent. This decomposition pathway contributes directly to the cellular toxicity observed. Furthermore, melamine has been found to induce DNA damage in sperm, leading to a significant increase in sperm abnormality rates in exposed mice. Perturbations in signaling cascades can lead to detrimental changes in cell function and are implicated in various diseases. The identification of such deregulated pathways is essential for understanding complex toxicities.

Protein Interaction Analysis and Toxicity-Related Target Identification

Understanding how this compound and its derivatives interact with proteins is fundamental to identifying their toxic targets. Computational approaches, such as ligand-protein docking, have been employed to predict potential toxicity-related target proteins for melamine and its metabolite, cyanuric acid. Through enrichment analysis, proteins like glutathione (B108866) peroxidase 1, beta-hexosaminidase subunit beta, L-lactate dehydrogenase, and lysozyme (B549824) C have been identified as potential targets linked to melamine-induced nephrotoxicity. Molecular docking studies have also revealed interactions between melamine and antioxidant enzymes, suggesting a role in oxidative stress mechanisms.

Protein-protein interaction analysis is a critical method for understanding protein function and cellular biology, utilizing techniques such as co-immunoprecipitation (co-IP), pull-down assays, crosslinking, and far-western blot analysis. Surface plasmon resonance (SPR) technology is also widely used for kinetic studies of protein-protein interactions, enabling the characterization of binding affinities and kinetics.

Contemporary Toxicological Assessment Methodologies

Modern toxicological assessment increasingly relies on advanced methodologies to provide comprehensive and mechanistic insights into compound toxicity, moving beyond traditional animal testing where possible.

In Vitro Models and Cell-Based Bioassays for Hazard Assessment

In vitro toxicity assays are alternative experimental systems conducted outside of a living organism, encompassing cell-free systems, cultures of unicellular organisms, primary cells, cell lines, stem cells, and sophisticated 3D culture systems like spheroids, organoids, and organs-on-a-chip. These models are progressively replacing animal use in specific toxicity assays and are integrated into testing strategies. They allow for the study of cellular responses to toxicants, including cytotoxicity, genotoxicity, and other endpoints.

For melamine derivatives, studies have shown that N-methylolmelamines, including pentamethylmonomethylolmelamine, rapidly inhibit the growth of PC6 cells in culture, while hydroxymethylmelamine (HMM) and its metabolites demonstrate toxicity to various other cell lines. These in vitro models are crucial for identifying affected cellular pathways and mechanisms, aiming to reflect in vivo situations accurately. The development of models that maintain hepatic phenotype for extended periods is particularly important for studying chronic hepatotoxicity and cumulative effects.

"Omics" Approaches for Comprehensive Mechanistic Elucidation (e.g., Genomics, Proteomics, Metabolomics)

"Omics" technologies provide high-throughput, comprehensive views of biological systems, offering invaluable tools for elucidating complex toxicological mechanisms.

Genomics: This approach involves analyzing changes in gene expression in response to toxicant exposure. Gene expression profiling can identify which genes and pathways are perturbed, providing insights into the cellular response to stress and disruption of homeostasis. For instance, studies have identified stress-responsive signaling pathways activated by mitochondrial proteostasis perturbations through gene set profiling.

Proteomics: Quantitative proteomics focuses on identifying and quantifying changes in protein expression and post-translational modifications, offering a direct view of the cellular machinery affected by a toxicant. This can reveal altered protein levels, protein-protein interactions, and enzyme activities that contribute to toxicity.

Metabolomics: Metabolomics involves profiling small-molecule metabolites within a biological system, providing a snapshot of metabolic pathways that are altered due to toxic exposure. Changes in metabolic profiles can indicate disruptions in energy production, nutrient processing, and detoxification pathways.

Combined, these "omics" approaches can reveal "signaling footprints" that describe pathway activation across various conditions, offering more meaningful associations with biological phenomena and providing a deeper understanding of cellular responses to chemical perturbations.

Compound Names and PubChem CIDs

Theoretical and Computational Chemistry Approaches in Trimethylolmelamine Research

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and intrinsic properties of molecules. These methods can predict molecular geometry, vibrational frequencies, and the energetics of chemical reactions, providing a fundamental understanding of a molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. scirp.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of practical interest like trimethylolmelamine.

DFT calculations can elucidate various properties of this compound that are crucial for understanding its role as a crosslinker. These calculations can predict the optimized molecular geometry, including bond lengths and angles, and simulate vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental data to validate the computational model. nih.gov Furthermore, DFT is instrumental in investigating the reactivity of this compound. For instance, in a joint experimental-theoretical study on a flame-retardant system, DFT calculations were used to confirm the formation of P-O-C and C-O-C bonds between an organophosphorus flame retardant and this compound, demonstrating its chemical reactivity and role in binding the components together. researcher.life Computational studies on the cross-linking mechanism of partially substituted melamine (B1676169) with poly(vinyl alcohol) have used DFT to model reaction pathways, showing that protonation of an oxygen atom is a required initial step. researchgate.net

| Property Category | Specific Parameters Calculated via DFT | Insight Gained |

|---|---|---|

| Geometric Properties | Optimized bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Spectroscopic Properties | Vibrational frequencies (IR and Raman spectra) | Aids in the identification and characterization of the molecule. nih.gov |

| Thermodynamic Properties | Heat of formation, zero-point energy, entropy | Determines the stability of the molecule and its reaction products. nih.gov |

| Reaction Energetics | Activation energies, reaction pathway analysis, transition states | Elucidates the mechanism and kinetics of crosslinking reactions. researchgate.netnih.gov |

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical behavior of this compound. Key aspects of this analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

For melamine, a parent compound to this compound, DFT calculations have shown that the analysis of HOMO and LUMO energies can reveal the potential for charge transfer within the molecule. nih.gov Such analyses, when applied to this compound, can identify the most probable sites for nucleophilic and electrophilic attack, which is fundamental to its crosslinking chemistry. The nitrogen atoms in the triazine ring and the oxygen atoms of the hydroxymethyl groups are electron-rich (nucleophilic), while the carbon atoms of the hydroxymethyl groups are potential electrophilic sites. Molecular Electrostatic Potential (MEP) maps, also derived from electronic structure calculations, provide a visual representation of the charge distribution and are used to predict sites for intermolecular interactions.

| Analysis Type | Key Parameters | Information Revealed |

|---|---|---|

| Frontier Molecular Orbitals (FMO) | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and electron-donating/accepting ability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential on the electron density surface | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for hydrogen bonding and chemical reactions. |

| Natural Bond Orbital (NBO) | Charge delocalization, hyperconjugative interactions | Analyzes the stability of the molecule arising from electron delocalization. nih.gov |

Molecular Dynamics Simulations for System Behavior

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems containing many molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system and calculate macroscopic properties from the collective behavior of its components.

Polymer Network Dynamics

This compound is a trifunctional monomer that forms a highly crosslinked, three-dimensional polymer network during curing. MD simulations are a powerful tool to investigate the formation and dynamics of these networks, which are often too complex to be fully characterized by experimental methods alone. nih.gov

The simulation of the curing process typically involves placing monomers in a simulation box and allowing them to react based on predefined criteria, such as the distance between reactive sites. researchgate.net This allows for the observation of the network's growth and the evolution of its topology. Once the crosslinked structure is formed, MD simulations can be used to study its dynamic properties. This includes the segmental motion of polymer chains, which is related to the material's glass transition temperature (Tg), a key parameter for thermosets. drexel.edu Simulations can also probe the diffusion of small molecules within the network, which is relevant for applications such as coatings. researchgate.net

Interfacial Interactions in Composite Materials

Melamine-based resins are frequently used as matrices in composite materials, where they are combined with reinforcing fillers like glass or carbon fibers. The performance of these composites is highly dependent on the interactions at the interface between the polymer matrix and the filler. mdpi.com

MD simulations can provide a molecular-level understanding of these interfacial interactions. mdpi.com A typical simulation setup involves creating a model of the filler surface (e.g., a graphene sheet or silica (B1680970) substrate) in contact with the polymer matrix. nih.gov By running the simulation, researchers can analyze how the polymer chains arrange themselves near the surface and calculate the interaction energy between the polymer and the filler. To quantify the mechanical strength of the interface, simulated "pull-out" or shear tests can be performed, where the filler is pulled or slid away from the polymer matrix, and the required force is measured. acs.org These simulations can reveal how factors like surface functionalization of the filler or the chemical structure of the resin affect interfacial adhesion. acs.org

| Simulation Focus | Methodology | Calculated Properties |

|---|---|---|

| Polymer Network Formation | Simulated curing by forming bonds between reactive sites based on distance criteria. | Degree of cure, crosslink density, network topology, glass transition temperature (Tg). drexel.edumdpi.com |

| Interfacial Adhesion | Construction of a polymer/filler interface model; simulated pull-out or shear tests. | Interaction energy, interfacial binding energy, interfacial shear strength, polymer conformation at the interface. acs.orgrsc.org |

Advanced Computational Modeling for Material Performance and Interactions

To bridge the gap between molecular-level phenomena and macroscopic material properties, advanced and often multiscale computational models are employed. These methods combine the accuracy of quantum mechanics with the efficiency of classical simulations to tackle complex problems in materials science. nih.gov

One such approach is the use of Reactive Force Fields (ReaxFF) . Unlike standard MD force fields where bonds are fixed, ReaxFF allows for the formation and breaking of chemical bonds during a simulation. acs.org This makes it an ideal tool for modeling the entire curing process of thermosets like melamine-formaldehyde resins, capturing the complex chemical reactions that lead to the final polymer network. Accelerated ReaxFF methods have been developed to simulate reactions over realistic time scales that are inaccessible to standard MD. researchgate.net

Multiscale modeling is another powerful strategy that links different simulation techniques across various length and time scales. nih.gov For instance, DFT calculations can be used to parameterize a more efficient, coarse-grained model for MD simulations. The results from these large-scale MD simulations can then be fed into continuum models, such as Finite Element Analysis (FEA), to predict the mechanical performance of a bulk material or a composite part. georgefox.edu This hierarchical approach allows for the prediction of macroscopic properties, like modulus and strength, based on the fundamental chemistry of the this compound crosslinker. georgefox.edumtu.edu The development of automated simulation frameworks and the integration of machine learning are further enhancing the capability of these models to screen new materials and optimize their performance. chemrxiv.orgmultiscale.tech

| Modeling Technique | Description | Application to this compound-Based Systems |

|---|---|---|

| Reactive Force Fields (ReaxFF) | An MD method that allows for the simulation of chemical reactions (bond formation/breaking). escholarship.org | Simulating the complete curing process, including reaction kinetics and the formation of the crosslinked network. researchgate.net |

| Multiscale Modeling | A hierarchical approach that links models at different scales (e.g., QM → MD → FEA). nih.gov | Predicting bulk thermomechanical properties (e.g., Young's modulus, thermal expansion) from the molecular structure. georgefox.edu |

| Coarse-Graining (CG) | A method where groups of atoms are represented as single "beads" to simulate larger systems for longer times. | Studying large-scale polymer network topology and long-time relaxation dynamics. mdpi.com |

| Machine Learning Potentials | Force fields developed using machine learning algorithms trained on quantum mechanics data. | Increasing the accuracy of large-scale MD simulations beyond traditional force fields. multiscale.tech |

Advanced Analytical Characterization Techniques for Trimethylolmelamine Systems

Spectroscopic Methods for Chemical Structure and Reaction Monitoring

Spectroscopic techniques are indispensable for elucidating the molecular structure of trimethylolmelamine and tracking the chemical transformations that occur during the curing of melamine-formaldehyde (MF) resins. solubilityofthings.com These methods rely on the interaction of electromagnetic radiation with matter to provide detailed information about functional groups and chemical bonding. solubilityofthings.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the curing process of this compound and related MF resins. scribd.com It allows for the identification of key functional groups and tracks their changes as the thermosetting reaction progresses from a prepolymer to a crosslinked network. mdpi.com During curing, characteristic infrared absorption bands undergo significant changes. mdpi.com For instance, the triazine ring exhibits stable absorbance bands at approximately 1540 cm⁻¹ and 810 cm⁻¹, which serve as internal references throughout the curing process. mdpi.com

The initial stage of curing involves the condensation of methylol (–CH₂OH) groups. The C-O stretching vibrations of the methylol functionality are typically observed around 995 cm⁻¹. mdpi.com As curing proceeds at elevated temperatures, these methylol groups react to form ether (–CH₂–O–CH₂–) and methylene (B1212753) (–CH₂–) bridges. mdpi.comcapes.gov.br The formation of a flexible network bridged primarily by ether bonds occurs in the temperature range of 60 to 110 °C. mdpi.com Further conversion of methylol groups to ether bridges continues between 110 and 130 °C. mdpi.com At temperatures above 160 °C, the crosslinking reaction to form more stable methylene bridges becomes dominant. scribd.comcapes.gov.br This two-stage curing mechanism can be effectively monitored by observing the changes in the corresponding IR bands. scribd.comcapes.gov.br In-line FTIR spectroscopy has also proven effective for predicting the residual curing capacity of MF resins during their synthesis, demonstrating a strong correlation between the IR spectra and curing performance. mdpi.comnih.gov

| Wavenumber (cm⁻¹) | Assignment | Significance in Curing Analysis |

|---|---|---|

| ~3320 | N-H Stretching (Secondary Amine) | Indicates the presence of amine groups in the melamine (B1676169) structure. scientific.net |

| ~1620 | N-H Deformation (Primary Amine -NH₂) | Characteristic of unreacted amine groups. mdpi.com |

| ~1540-1550 | Triazine Ring Vibration | Serves as a stable internal reference band during curing. mdpi.com |

| ~1150-1200 | C-N Stretching, C-O-C and C-N-C Bending | Region with overlapping peaks indicating methylene and ether bridges. mdpi.com |

| ~995 | C-O Stretching (Methylol Group) | Decreases as curing progresses, indicating consumption of methylol groups. mdpi.com |

| ~810-815 | Triazine Ring Vibration | Serves as a stable internal reference band during curing. mdpi.commdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the detailed structural elucidation of this compound and its condensates. researchgate.netscispace.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides unambiguous identification of various structural elements, including methylol groups, methylene bridges, and ether linkages. researchgate.netosf.io

A combination of NMR spectroscopy and chemical analysis allows for the quantitative determination of different formaldehyde-based structures and substituted amino groups. researchgate.net To facilitate the interpretation of complex resin spectra, model compounds such as dimethylol melamine and hexamethylol melamine are often synthesized and analyzed. researchgate.net For ¹³C NMR analysis, key signals for melamine resins are found at approximately 168 ppm (triazine ring carbons), 72 ppm (methylol carbons), 66 ppm (ether bridge carbons), and 49 ppm (methylene bridge carbons). researchgate.net Real-time in-situ NMR experiments have been developed to monitor the formation of MF resins, providing quantitative data on the evolution of different species throughout the reaction. scispace.com Advanced 2D NMR techniques can further help in assigning signals and understanding the connectivity within the polymer network. osf.io

| Nucleus | Chemical Shift (ppm) | Structural Assignment |

|---|---|---|

| ¹³C | ~168 | Carbons of the triazine ring system. researchgate.net |

| ¹³C | ~72 | Methylol group carbons (-NHCH₂OH). researchgate.net |

| ¹³C | ~66 | Ether bridge carbons (-CH₂-O-CH₂-). researchgate.net |

| ¹³C | ~49 | Methylene bridge carbons (-NH-CH₂-NH-). researchgate.net |

Thermal Analysis Techniques for Polymer Stability and Curing Dynamics

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature. openaccessjournals.com For this compound systems, these methods are crucial for characterizing thermal degradation, stability, and the energetic and kinetic parameters of the curing process.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. eltra.com It is used to determine the thermal stability and decomposition profile of cured this compound resins. capes.gov.brnih.gov A typical TGA thermogram of a cured MF resin shows distinct stages of weight loss. researchgate.net An initial slight weight loss below 100°C is attributed to the evaporation of adsorbed water. researchgate.net The major degradation processes occur at higher temperatures. For melamine, rapid weight loss occurs between 290°C and 410°C due to sublimation and thermal condensation, which releases volatile products like ammonia. researchgate.net

The thermal stability of the cured resin is influenced by the curing conditions. For example, a polymer film cured at 200°C for 12 hours exhibits a higher decomposition temperature (starting around 350°C) compared to films cured at lower temperatures (decomposing around 330°C), indicating a more stable and reinforced polymer network. researchgate.net The residual weight at the end of the analysis provides information about the char formation, which is relevant for applications requiring fire retardancy. nih.govresearchgate.net

| Material/Curing Condition | Decomposition Onset Temperature (°C) | Key Weight Loss Region (°C) | Observation |

|---|---|---|---|

| Melamine | ~280-290 | 290-410 | Significant weight loss (~90%) due to sublimation and condensation. researchgate.net |

| MF Polymer Film (Cured at 100-150°C) | ~330 | >330 | Indicates moderate thermal stability. researchgate.net |

| MF Polymer Film (Cured at 200°C, 12h) | ~350 | >350 | Higher onset temperature suggests enhanced structural stability from more complete curing. scientific.netresearchgate.net |

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the curing behavior of thermosetting resins like those derived from this compound. cnrs.frresearchgate.net It measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of the total heat of reaction (curing enthalpy) and the glass transition temperature (Tg). nih.gov The exothermic heat flow measured during a DSC scan corresponds to the energy released during the crosslinking reactions. tappi.org

DSC analysis of MF resins often reveals two exothermic peaks, indicating a two-step curing process. scribd.comcapes.gov.br This has been correlated with an initial reversible demethylolation reaction at 140–160°C, followed by a dominant crosslinking reaction at temperatures above 160°C. scribd.comcapes.gov.br The total area under the exothermic peaks provides the residual curing capacity, a critical parameter for industrial applications. mdpi.comnih.gov DSC is also used to study the kinetics of the curing process, where data from dynamic scans at different heating rates can be used to calculate the activation energy (Ea) of the reaction. cnrs.frtappi.org For non-catalyzed MF resin systems, a reaction order of n = 1.49 has been determined using a combination of experimental data and kinetic models. tappi.org

| Analysis Type | Parameter Measured | Typical Findings for MF Resins |

|---|---|---|

| Dynamic Scan | Exothermic Peaks | Often two peaks observed, indicating a multi-stage curing process. scribd.comcapes.gov.br |

| Dynamic Scan | Curing Temperature Range | First stage at ~140-160°C, second stage >160°C. capes.gov.br |

| Dynamic Scan | Activation Energy (Ea) | Varies with conversion degree and catalyst; values of 64.2 to 78.5 kJ mol⁻¹ reported for MUF resins. cnrs.frakjournals.com |

| Isothermal/Dynamic Scan | Residual Curing Enthalpy | Measures the remaining cure potential of a pre-polymer. mdpi.comnih.gov |

Chromatographic and Mass Spectrometric Approaches for Compositional Analysis

The combination of chromatography for separation and mass spectrometry for detection provides a powerful platform for the detailed compositional analysis of complex this compound resin systems. organomation.com These hyphenated techniques can identify and quantify individual oligomers, unreacted monomers, and various derivatives present in the resin mixture. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly effective for analyzing MF resins. google.comxml-journal.net Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) has been used to analyze the hydrolysates of MF products, identifying over 60 components including melamine-formaldehyde oligomers, melamine analogues, and other additives. xml-journal.net Characteristic fragment ions such as m/z 127.07, 151.07, and 169.08 are indicative of MF oligomers and their derivatives. xml-journal.net Patent literature describes the use of LC-MS to characterize MF resin compositions by identifying oligomers with mass-to-charge ratios (m/z) ranging from 393 to 692. google.com High-performance liquid chromatography (HPLC) coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry has also proven efficient for the characterization of butylated MF resins. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, often used after a derivatization step, for the analysis of volatile components or degradation products from the resin. service.gov.uk

| Technique | Analytes Identified | Key Findings / m/z Ratios |

|---|---|---|

| LC-MS | Melamine Oligomers | Identified oligomers with m/z ranging from 393 to 692. google.com |

| UPLC-QTOF MS | MF Oligomers and Derivatives | Characteristic fragment ions observed at m/z 127.07, 139.07, 151.07, 163.07, 169.08, 181.08. xml-journal.net |

| HPLC/ESI-MS | Butylated MF Resins | Efficient characterization of monomeric and oligomeric species. researchgate.net |

| LC-MS/MS | Melamine and related compounds | Used for diagnostic determination in various matrices. nih.gov |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for the separation and quantification of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is widely employed for the analysis of melamine and its hydroxylated derivatives like this compound. justia.comgoogleapis.com An established HPLC method for melamine analysis in milk products utilizes a cation exchange solid-phase extraction column for sample purification, followed by separation on a C18 column. nih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and a buffer solution, such as 0.01 mol/L sodium heptanesulfonate, with detection carried out by a photodiode array detector. nih.gov This method demonstrates good linearity and recovery rates. nih.gov Another approach for analyzing cyromazine (B1669673) and its metabolite, melamine, in poultry involves an NH2 column with an acetonitrile-based mobile phase. lawdata.com.tw

A summary of typical HPLC conditions for melamine analysis is presented below.

| Parameter | Condition 1 |

| Column | Diamonsil C18 (4.6 mm x 200 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile-0.01 mol/L sodium heptanesulfonate (pH 3.3) (10:90, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | Photodiode Array Detector nih.gov |

| Linear Range | 1 - 500 mg/L nih.gov |

| Quantification Limit | 1 mg/kg nih.gov |

| Recovery | 81.4% - 83.7% nih.gov |

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a robust technique for analyzing melamine and its analogues. sigmaaldrich.comgcms.cz Due to the low volatility of these compounds, a derivatization step is essential. A widely adopted method involves converting the analytes into their more volatile trimethylsilyl (B98337) (TMS) derivatives using reagents like bis-(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comnih.gov The United States Food and Drug Administration (US FDA) has established a standard screening method using this approach. sigmaaldrich.com The derivatized sample is then injected into the GC system, where the compounds are separated based on their boiling points and interaction with the column's stationary phase. libretexts.org This method is noted for its ease of use, good sensitivity, and the production of symmetrical peak shapes. sigmaaldrich.com

Mass Spectrometry (MS) and Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) for Molecular Characterization

Mass Spectrometry (MS) is an indispensable tool for the molecular characterization of this compound, providing precise mass information and structural details through fragmentation analysis.

Mass Spectrometry (MS): MS is often used in conjunction with chromatographic techniques like GC or LC. researchgate.netresearchgate.net In GC-MS analysis of this compound, the molecule is ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. nih.gov The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this compound with a top peak at a mass-to-charge ratio (m/z) of 126. nih.gov

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS): Q-TOF LC-MS combines the capabilities of a quadrupole analyzer and a time-of-flight analyzer, offering high resolution, superior mass accuracy, and the ability to perform tandem MS (MS/MS) experiments. nih.govshimadzu.comjordilabs.com This makes it exceptionally well-suited for identifying and characterizing unknown compounds in complex mixtures. nih.govmdpi.com A method based on capillary electrophoresis coupled to Q-TOF MS was developed for the analysis of methylated melamines, demonstrating high mass accuracy with errors below 2.3 ppm and limits of detection under 0.01 mg/L. nih.gov The high accuracy of Q-TOF MS allows for the confident determination of elemental compositions from the exact mass of molecular ions and their fragments. mdpi.com

| Technique | Key Features & Findings |

| GC-MS | - Requires derivatization (e.g., TMS) for volatility. sigmaaldrich.com - NIST library data for this compound shows a top m/z peak at 126. nih.gov |

| CZE-Q-TOF MS | - Analysis of methylated melamines. nih.gov - High mass accuracy (< 2.3 ppm error). nih.gov - Low Limit of Detection (< 0.01 mg/L). nih.gov |

| LC-Q-TOF-MS | - Provides high-resolution, accurate mass data for untargeted metabolomics. nih.gov - Enables identification of compounds based on accurate mass, retention time, and fragmentation patterns. nih.gov |

Microscopic and Mechanical Characterization for Material Morphology and Properties

Understanding the performance of materials derived from this compound requires detailed characterization of their physical structure and mechanical robustness.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology

Scanning Electron Microscopy (SEM) is a critical technique for visualizing the surface topography and internal structure of materials incorporating this compound. kyoto-u.ac.jp It has been used to characterize the morphology of various systems, including this compound-crosslinked hydrogels and melamine-formaldehyde foams. researcher.liferesearchgate.netresearchgate.net

The sample preparation for SEM is a multi-step process. protocols.io It typically involves chemical fixation to preserve the structure, followed by dehydration using a graded series of ethanol (B145695) solutions. protocols.ioacta-microscopica.org The sample is then dried using methods like critical point drying to prevent the collapse of the porous structure. protocols.io Finally, a thin, electrically conductive layer, such as gold, is sputtered onto the sample's surface to prevent charge buildup during imaging. acta-microscopica.org SEM analysis of this compound-based materials can reveal details about their three-dimensional network, porosity, and the integration of the polymer within a composite structure. researcher.liferesearchgate.net

Mechanical Testing (e.g., Tensile Strength, Young's Modulus) for Performance Evaluation

The mechanical properties of materials are paramount to their application and performance. For polymers and composites involving this compound, key parameters include tensile strength and Young's modulus. wevochemical.hk

Tensile Strength: This property measures the maximum stress a material can withstand while being stretched or pulled before breaking. wevochemical.hk this compound is often used as a crosslinking agent to modify the mechanical properties of materials like cotton or hydrogels. researcher.liferesearchgate.net The introduction of crosslinks can, however, sometimes lead to a reduction in tensile strength in cellulosic fibers, a phenomenon attributed to the embrittlement of the cellulose (B213188) polymer chain at high curing temperatures. researchgate.netcore.ac.uk

Young's Modulus (Modulus of Elasticity): This value describes the stiffness of a material, indicating its resistance to elastic deformation under load. wevochemical.hkosti.gov A higher Young's modulus signifies a stiffer material. wevochemical.hk In melamine-urea-formaldehyde (B8673199) (MUF) bonded cork panels, for instance, increasing the resin content leads to a higher Young's modulus, which is a direct result of the highly crosslinked and rigid nature of the cured MUF resin. cnrs.fr Studies on related resin systems provide a benchmark for expected values. For example, some melamine-urea-formaldehyde resins exhibit a tensile strength of 51 MPa, while various denture base resins can have a Young's modulus in the range of 2200 to 2800 MPa. lookchem.compublisherspanel.com

The table below presents typical mechanical property data for related melamine resin systems.

| Material System | Property | Value | Reference |

| Melamine-Urea-Formaldehyde Resin | Tensile Strength | 51 MPa | lookchem.com |

| Unsaturated Polyester (B1180765) / Melamine-Formaldehyde Blend (70/30) | Storage Modulus (at 40°C) | ~1900 MPa | mdpi.com |

| Unsaturated Polyester / Melamine-Formaldehyde Blend (50/50) | Storage Modulus (at 40°C) | ~2500 MPa | mdpi.com |

| Melamine-Urea-Formaldehyde Bonded Cork Panel (20% resin) | Young's Modulus | ~25 MPa | cnrs.fr |

| Heat-curing Acrylic Denture Resin | Young's Modulus | 2842.77 MPa | publisherspanel.com |

常见问题

Q. Q1: What are the established synthesis protocols for trimethylolmelamine, and how do reaction conditions influence yield and purity?

this compound is synthesized via controlled hydroxymethylation of melamine with formaldehyde under alkaline conditions. Key parameters include:

- Molar ratio : A 3:1 formaldehyde-to-melamine ratio ensures complete hydroxymethylation while minimizing side products like hexamethylolmelamine .

- pH control : Alkaline conditions (pH 8–9) prevent premature condensation, which can reduce solubility and yield .

- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and thermal degradation risks .

Post-synthesis, purification via vacuum drying or recrystallization (using ethanol/water mixtures) is critical to isolate this compound from residual formaldehyde or oligomers .

Q. Q2: What physicochemical properties of this compound are critical for experimental reproducibility?

- Solubility : this compound exhibits pH-dependent solubility. At pH 7, solubility is 9.04 g/L (25°C), but this decreases sharply under acidic conditions due to self-condensation .

- Thermal stability : The compound decomposes above 129°C, necessitating low-temperature storage and processing .

- Hydroxymethyl group reactivity : These groups enable crosslinking via ether or methylene bridges, making this compound a versatile precursor in polymer chemistry .

Documenting these parameters in experimental protocols is essential for reproducibility.

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in crosslinking efficiency data when using this compound in polymeric systems?

Discrepancies in crosslinking efficiency often arise from:

- Variability in hydroxyl group accessibility : Pre-treatment methods (e.g., solvent swelling of substrates) can enhance reagent penetration, as demonstrated in cotton fiber dyeing studies .